

# physicochemical characteristics of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid

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## Compound of Interest

**Compound Name:** (5-Chlorobenzo[b]thiophen-2-yl)boronic acid

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An In-Depth Technical Guide to the Physicochemical Characteristics of **(5-Chlorobenzo[b]thiophen-2-yl)boronic Acid**

## Executive Summary

**(5-Chlorobenzo[b]thiophen-2-yl)boronic acid** is a specialized organoboron compound that stands at the intersection of heterocyclic chemistry and materials science. As a derivative of benzo[b]thiophene, a privileged scaffold in medicinal chemistry, and featuring a versatile boronic acid moiety, this molecule serves as a critical building block in modern organic synthesis and drug discovery.<sup>[1]</sup> Its primary utility is realized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures.<sup>[2][3]</sup> Furthermore, the unique electronic properties of the boronic acid group, which acts as a Lewis acid, allow it to function as a covalent inhibitor of key enzymes, making it a valuable pharmacophore in the development of novel therapeutics, such as broad-spectrum  $\beta$ -lactamase inhibitors.<sup>[4][5]</sup> This guide provides a comprehensive overview of its core physicochemical properties, characterization protocols, stability considerations, and synthetic applications, offering field-proven insights for researchers and drug development professionals.

## The Strategic Importance of the Benzo[b]thiophene Boronic Acid Scaffold

The benzo[b]thiophene core is a prominent heterocyclic motif found in numerous pharmacologically active compounds, exhibiting a wide array of biological activities.<sup>[1][6]</sup> The introduction of a boronic acid group at the 2-position transforms this scaffold into a powerful synthetic intermediate. Boronic acids are renowned for their stability, low toxicity, and versatile reactivity in carbon-carbon bond formation.<sup>[3]</sup> The presence of a chlorine atom at the 5-position further modulates the electronic properties of the entire molecule, influencing its reactivity, acidity, and potential biological interactions. This strategic combination of a privileged heterocyclic core, a reactive boronic acid handle, and an electron-withdrawing substituent makes **(5-Chlorobenzo[b]thiophen-2-yl)boronic acid** a high-value reagent for accessing novel chemical space.

## Core Physicochemical Characteristics

A precise understanding of the fundamental properties of **(5-Chlorobenzo[b]thiophen-2-yl)boronic acid** is paramount for its effective handling, storage, and application in experimental workflows. The key quantitative data are summarized below.

Property	Value	Source
CAS Number	867381-22-4	<a href="#">[7]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BClO <sub>2</sub> S	<a href="#">[7]</a>
Molecular Weight	212.45 g/mol	<a href="#">[7]</a>
Melting Point (°C)	Not explicitly reported; for comparison, the parent compound Benzo[b]thien-2-ylboronic acid melts at 256-260 °C. The melting point should be experimentally determined.	<a href="#">[8]</a>
Acidity (pKa)	The pKa of a typical boronic acid is ~9. <a href="#">[9]</a> For the parent Benzo[b]thien-2-ylboronic acid, a predicted pKa is ~6.99, indicating increased acidity due to the aromatic system. <a href="#">[10]</a> The electron-withdrawing 5-chloro substituent is expected to further lower the pKa, enhancing its Lewis acidity.	
Appearance	Typically an off-white to beige powder, similar to other arylboronic acids. <a href="#">[11]</a>	

## Spectroscopic and Structural Characterization

unambiguous identification of **(5-Chlorobenzo[b]thiophen-2-yl)boronic acid** relies on a combination of modern analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation.

- $^1\text{H}$  NMR: The proton spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the benzo[b]thiophene ring system will exhibit characteristic coupling patterns (doublets, doublets of doublets) that confirm the substitution pattern. A broad singlet, which may be exchangeable with  $\text{D}_2\text{O}$ , is characteristic of the two hydroxyl protons of the boronic acid group.
- $^{13}\text{C}$  NMR: The carbon spectrum will display signals corresponding to the eight unique carbon atoms in the molecule. The carbon atom directly bonded to the boron (C2) will appear as a broad signal due to quadrupolar relaxation of the boron nucleus.
- $^{11}\text{B}$  NMR: This technique is highly diagnostic for boron-containing compounds. A single resonance, typically in the range of  $\delta$  18-30 ppm, is indicative of a trigonal planar boronic acid.[\[12\]](#)

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) should provide a mass measurement that corresponds precisely to the molecular formula  $\text{C}_8\text{H}_6\text{BClO}_2\text{S}$ , taking into account the characteristic isotopic pattern of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio).

## X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure and reveals detailed information about bond lengths, angles, and intermolecular interactions. In the context of drug design, crystallographic studies of benzo[b]thiophen-2-ylboronic acids bound to target enzymes, such as  $\beta$ -lactamases, have been instrumental.[\[4\]](#) These studies show that the boron atom transitions from a trigonal planar geometry to a tetrahedral state upon covalently binding to a catalytic serine residue in the enzyme's active site.[\[4\]](#) This interaction is foundational to its mechanism of inhibition.

Caption: Boronic acid binding to a catalytic serine residue.

## Solubility and Stability Profile

Practical handling requires knowledge of solubility and stability.

## Solubility in Common Solvents

Based on general studies of arylboronic acids, **(5-Chlorobenzo[b]thiophen-2-yl)boronic acid** is expected to exhibit the following solubility trends:

- High Solubility: Ethers (e.g., THF, Diethyl ether), Ketones (e.g., Acetone).[13][14]
- Moderate Solubility: Chlorinated solvents (e.g., Dichloromethane, Chloroform).[13]
- Low to Insoluble: Apolar hydrocarbons (e.g., Hexane, Toluene), Water (though solubility can be increased at higher pH).[13][14]

The choice of solvent is critical for reactions like the Suzuki coupling, where a solvent system that can dissolve both the boronic acid and the inorganic base is required.

## Thermal and Oxidative Stability

Boronic acids are generally stable solids but are susceptible to certain degradation pathways:

- Thermal Decomposition: Upon heating, boronic acids can undergo dehydration to form cyclic boroxine anhydrides.[15] This process is reversible upon addition of water.
- Oxidative Instability: Boronic acids can be susceptible to oxidation, particularly in aqueous solutions, which can cleave the carbon-boron bond.[16][17] This is a critical consideration during preformulation and long-term storage of drug candidates.
- Protodeboronation: The C-B bond can be cleaved by protons, especially under harsh acidic conditions or upon prolonged storage, which can lead to the formation of boric acid and the parent heterocycle.[12] For optimal stability, the compound should be stored in a cool, dry, and inert atmosphere.

## Reactivity and Synthetic Utility

The utility of **(5-Chlorobenzo[b]thiophen-2-yl)boronic acid** is most evident in its application as a key synthetic partner and pharmacophore.

## The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is the cornerstone application, enabling the formation of a C-C bond between the benzo[b]thiophene core and various aryl or heteroaryl halides.[1][2] The reaction is highly valued for its functional group tolerance and reliability.

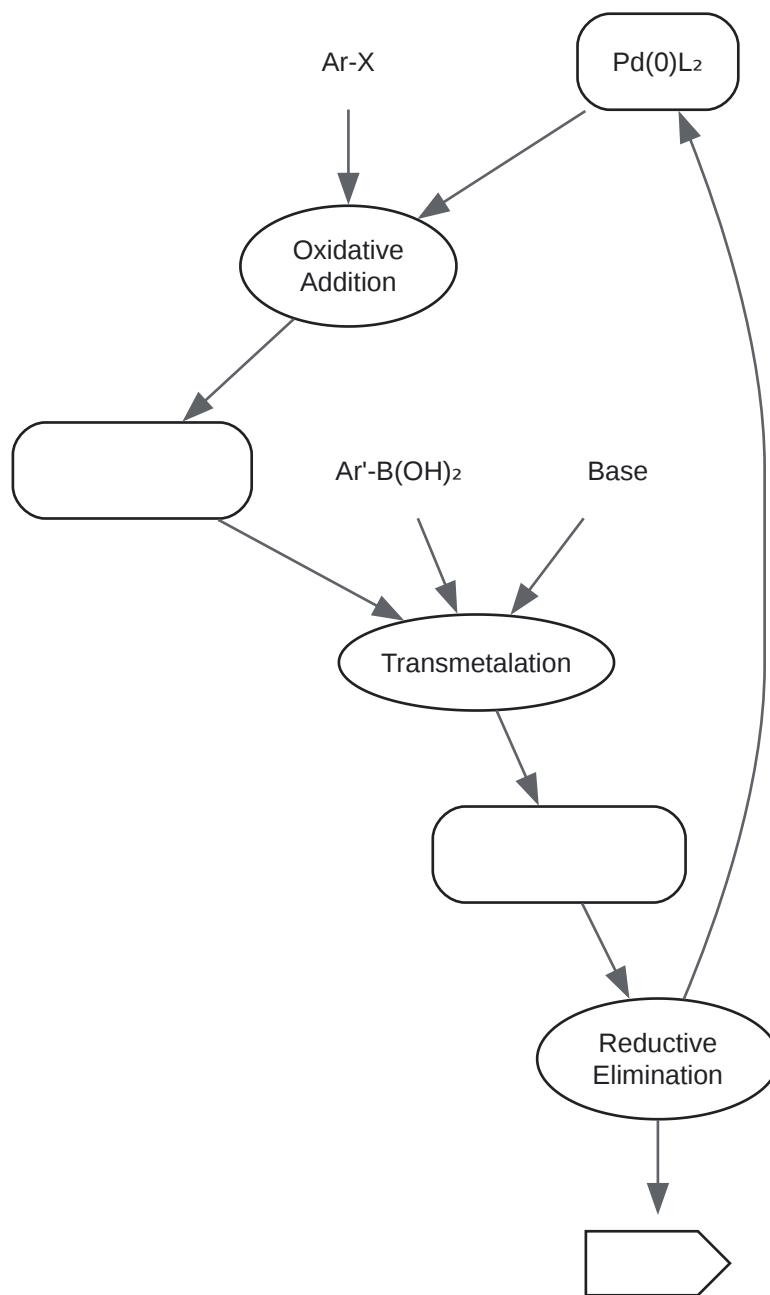


Figure 2: The Suzuki-Miyaura Catalytic Cycle

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Caption: A simplified catalytic cycle for the Suzuki coupling.

## Role in Medicinal Chemistry

Boron-containing compounds have gained significant traction in medicinal chemistry,

highlighted by FDA-approved drugs like Bortezomib and Vaborbactam.[\[3\]](#)[\[5\]](#) (5-

**Chlorobenzo[b]thiophen-2-yl)boronic acid** and its analogs are of high interest as enzyme inhibitors.[\[4\]](#) The boronic acid moiety acts as a bioisostere of a carboxylic acid and can form reversible covalent bonds with serine, threonine, or lysine residues in enzyme active sites.[\[3\]](#)[\[4\]](#) This has been effectively demonstrated in the development of non-cyclic boronic acids as broad-spectrum inhibitors of both serine- $\beta$ -lactamases (SBLs) and metallo- $\beta$ -lactamases (MBLs), addressing a critical challenge in antibiotic resistance.[\[4\]](#)

## Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust starting point for experimental work.

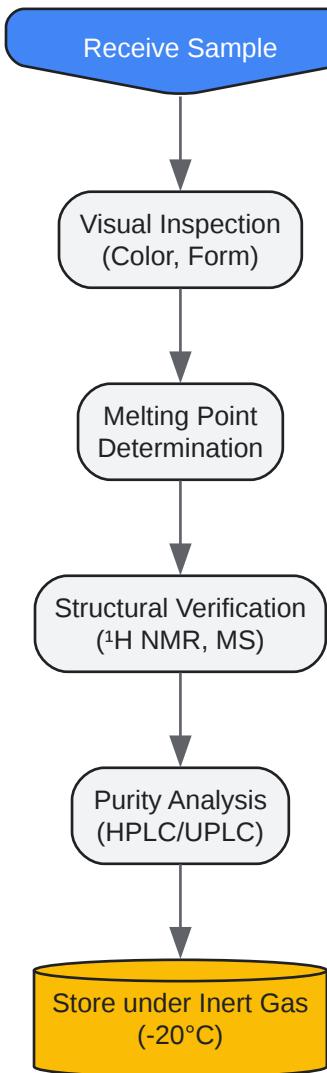


Figure 3: Workflow for Compound Characterization

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Caption: A logical workflow for initial sample analysis.

## Protocol: Characterization by <sup>1</sup>H NMR Spectroscopy

Causality: This protocol confirms the chemical identity and structural integrity of the compound before its use in a reaction.

- Sample Preparation: Accurately weigh approximately 5-10 mg of **(5-Chlorobenzo[b]thiophen-2-yl)boronic acid**.

- Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube. DMSO-d<sub>6</sub> is often preferred as it readily dissolves the compound and does not exchange with the B(OH)<sub>2</sub> protons as rapidly as D<sub>2</sub>O.
- Acquisition: Acquire a <sup>1</sup>H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Analysis: Process the spectrum and integrate the signals. Verify that the chemical shifts, coupling constants, and integration values match the expected structure. The B(OH)<sub>2</sub> protons should integrate to 2H and appear as a broad singlet.

## Protocol: Suzuki-Miyaura Cross-Coupling with an Aryl Bromide

Causality: This protocol provides a validated method for C-C bond formation, a primary application of this reagent. The choice of catalyst, base, and solvent is critical for efficient catalytic turnover.

- Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq.), **(5-Chlorobenzo[b]thiophen-2-yl)boronic acid** (1.2-1.5 mmol, 1.2-1.5 eq.), and a suitable base such as Cs<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub> (2.0-3.0 mmol, 2.0-3.0 eq.).
- Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)<sub>2</sub> with a phosphine ligand like SPhos, 1-5 mol%) under an inert atmosphere (Nitrogen or Argon).[2]
- Solvent Addition: Add a degassed solvent system, typically a mixture like THF/Water or Dioxane/Water (e.g., in a 4:1 ratio), to the vial.[2] The presence of water is often crucial for activating the boronic acid and facilitating the catalytic cycle.
- Reaction Execution: Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
- Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
- Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer

over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

## Conclusion

**(5-Chlorobenzo[b]thiophen-2-yl)boronic acid** is a sophisticated and highly valuable chemical entity. Its well-defined physicochemical characteristics, combined with its predictable reactivity in cornerstone synthetic transformations like the Suzuki-Miyaura coupling, make it an indispensable tool for organic chemists. Moreover, its demonstrated potential as a covalent enzyme inhibitor underscores its significance for medicinal chemists and drug development professionals. A thorough understanding of its properties, stability, and handling protocols, as outlined in this guide, is essential for unlocking its full potential in both academic research and industrial applications.

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